molecular formula C16H14F2N2O B14931322 N-(2,4-difluorophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide

N-(2,4-difluorophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14931322
M. Wt: 288.29 g/mol
InChI Key: RUPFCQMTOAPACD-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE is a compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a difluorophenyl group and a methyl-indolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE typically involves the reaction of 2,4-difluoroaniline with 2-methylindoline-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2,4-Difluorophenyl isocyanate
  • 4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide

Uniqueness

N-(2,4-DIFLUOROPHENYL)-2-METHYL-1-INDOLINECARBOXAMIDE is unique due to its specific combination of a difluorophenyl group and a methyl-indolinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14F2N2O

Molecular Weight

288.29 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C16H14F2N2O/c1-10-8-11-4-2-3-5-15(11)20(10)16(21)19-14-7-6-12(17)9-13(14)18/h2-7,9-10H,8H2,1H3,(H,19,21)

InChI Key

RUPFCQMTOAPACD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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